Bienvenue dans la boutique en ligne BenchChem!

Tubulin inhibitor 19

Antiproliferative activity A549 lung cancer Cytotoxicity screening

For research on colchicine-site tubulin inhibition with dual apoptotic mechanisms, source Tubulin Inhibitor 19. It outperforms etoposide in A549 NSCLC models (IC50 4.3 µg/mL) and inhibits polymerization (IC50 17.8 μM). Its 3-bromo-3,5-dimethoxyphenyl scaffold, derived from crolibulin, offers binding specificity not found in generic chalcones. Guaranteed ≥98% purity ensures reproducible results in quantitative binding and SAR studies.

Molecular Formula C21H23NO5
Molecular Weight 369.4 g/mol
Cat. No. B12420734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTubulin inhibitor 19
Molecular FormulaC21H23NO5
Molecular Weight369.4 g/mol
Structural Identifiers
SMILESCOC1=CC2C(C=C1)C(=CN2)C=CC(=O)C3=CC(=C(C(=C3)OC)OC)OC
InChIInChI=1S/C21H23NO5/c1-24-15-6-7-16-13(12-22-17(16)11-15)5-8-18(23)14-9-19(25-2)21(27-4)20(10-14)26-3/h5-12,16-17,22H,1-4H3/b8-5+
InChIKeyDNNFLEUAGIQALJ-VMPITWQZSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tubulin Inhibitor 19 (Compound 9b): Verified Identity and Physicochemical Specifications for Scientific Procurement


Tubulin inhibitor 19 (also designated as compound 9b) is an indole chalcone derivative that functions as a tubulin polymerization inhibitor targeting the colchicine binding site on β-tubulin [1]. The compound is characterized by the molecular formula C21H23NO5 and a molecular weight of 369.41 g/mol, existing as a solid at room temperature with supplier-reported purity specifications of ≥98% . Docking studies indicate that compound 9b binds to the colchicine binding site of tubulin, a mechanism shared by classical microtubule-destabilizing agents such as colchicine and combretastatin A-4 [1].

Tubulin Inhibitor 19: Why Indole-Chalcone Scaffold Architecture Prevents Direct Analog Substitution


Generic substitution among tubulin polymerization inhibitors is scientifically invalid due to profound differences in binding site specificity, scaffold-dependent potency, and cellular activity profiles. Tubulin inhibitor 19 belongs to the indole-chalcone structural class, a scaffold distinct from other colchicine-site binders such as combretastatin A-4 analogs, arylthioindoles, or phenstatin-based derivatives [1]. Within the colchicine binding domain, even minor structural modifications to the indole-chalcone framework produce substantial variations in tubulin polymerization inhibitory activity and antiproliferative potency [2]. Furthermore, compound 9b incorporates the 3-bromo-3,5-dimethoxyphenyl scaffold—a pharmacophore derived from crolibulin (EPC2407)—which confers binding characteristics that are not replicated by other indole-based chalconoids in the same series [1]. The quantitative evidence below establishes that compound 9b's specific molecular architecture yields measurable performance differences relative to both clinical reference agents and structurally related analogs.

Tubulin Inhibitor 19: Head-to-Head Quantitative Differentiation Versus Clinical Reference Agents


Tubulin Inhibitor 19 Demonstrates Superior Antiproliferative Potency Versus Etoposide in A549 Lung Carcinoma Cells

In direct comparative screening within the same study, compound 9b exhibited superior antiproliferative activity against A549 non-small cell lung carcinoma cells compared to the clinical reference agent etoposide. The study evaluated a series of indole-based chalconoids and identified compound 9b as the most potent derivative in the series [1].

Antiproliferative activity A549 lung cancer Cytotoxicity screening

Tubulin Inhibitor 19 Exhibits Quantified Tubulin Polymerization Inhibitory Activity with Defined IC50 Value

Compound 9b directly inhibits tubulin polymerization in a cell-free biochemical assay, confirming its mechanism of action as a microtubule-destabilizing agent. The IC50 value was determined experimentally, establishing a quantitative benchmark for this compound's biochemical potency [1].

Tubulin polymerization inhibition Microtubule destabilization In vitro tubulin assay

Tubulin Inhibitor 19 Induces Mitochondrial Thiol Depletion with Greater Potency Than Curcumin

Beyond tubulin polymerization inhibition, compound 9b demonstrated the capacity to decrease mitochondrial thiol content, a cellular event associated with apoptosis induction. In this secondary mechanistic readout, compound 9b exhibited greater potency than the natural product curcumin [1].

Mitochondrial thiol content Oxidative stress Apoptosis induction

Tubulin Inhibitor 19 Binds the Colchicine Binding Site via Unique 3-Bromo-3,5-Dimethoxyphenyl Pharmacophore Architecture

Molecular docking studies confirmed that compound 9b binds to the colchicine binding site on β-tubulin. The compound incorporates the 3-bromo-3,5-dimethoxyphenyl scaffold, a pharmacophoric element derived from the clinical-stage microtubule inhibitor crolibulin (EPC2407) [1]. This structural feature distinguishes compound 9b from other indole-chalcone derivatives lacking this substituted phenyl moiety.

Colchicine binding site Molecular docking β-tubulin Scaffold differentiation

Tubulin Inhibitor 19: Evidence-Aligned Research Application Scenarios for Informed Procurement Decisions


Non-Small Cell Lung Cancer (A549) Antiproliferative Studies with Validated Comparator Benchmarking

Investigators studying tubulin-targeted antiproliferative agents in non-small cell lung carcinoma models should consider Tubulin inhibitor 19 for studies requiring a compound with documented superiority over etoposide in A549 cells [1]. The established IC50 of 4.3 μg/mL provides a quantitative reference point for dose-response experimental design, and the availability of head-to-head comparison data against a clinical chemotherapeutic agent enables more rigorous interpretation of results than would be possible with uncharacterized analogs.

Dual-Mechanism Apoptosis Studies Involving Microtubule Disruption and Mitochondrial Stress

For research programs investigating the intersection of microtubule destabilization and mitochondrial-mediated apoptosis, Tubulin inhibitor 19 offers a documented dual-mechanism profile. The compound's demonstrated capacity to both inhibit tubulin polymerization (IC50 = 17.8 μM) [1] and deplete mitochondrial thiol content with greater potency than curcumin [1] makes it suitable for studies examining crosstalk between cytoskeletal disruption and mitochondrial stress pathways. This dual activity is not universally observed among tubulin polymerization inhibitors and represents a specific differentiator for mechanistic investigations.

Structure-Activity Relationship (SAR) Studies of Indole-Chalcone Tubulin Inhibitors

Medicinal chemistry groups conducting SAR investigations on colchicine-site tubulin inhibitors should utilize Tubulin inhibitor 19 as a reference compound representing the 3-bromo-3,5-dimethoxyphenyl-substituted indole-chalcone chemotype. The compound's documented tubulin polymerization IC50 (17.8 μM) and A549 antiproliferative IC50 (4.3 μg/mL) provide baseline activity values against which newly synthesized analogs can be quantitatively compared [1]. The structural connection to the crolibulin pharmacophore further positions compound 9b as a bridge compound linking early-stage indole-chalcone discovery chemistry with clinically evaluated microtubule inhibitor scaffolds.

Colchicine Binding Site Occupancy and Competitive Binding Assays

Biochemical and biophysical studies examining ligand interactions at the colchicine binding site of β-tubulin can employ Tubulin inhibitor 19 as a tool compound with docking-validated binding orientation [1]. The compound's defined molecular weight (369.41 g/mol) and molecular formula (C21H23NO5) facilitate precise solution preparation for competitive binding experiments against radiolabeled colchicine or fluorescent colchicine-site probes. The availability of high-purity material (≥98%) from commercial suppliers ensures reproducibility in quantitative binding studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tubulin inhibitor 19

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.